Cas no 136818-54-7 (methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate)

Methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate is a brominated and methoxylated indole derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 5-position and a methoxy group at the 6-position—enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The ester moiety at the 2-position offers further functionalization potential through hydrolysis or reduction. This compound is particularly valuable in medicinal chemistry for the development of indole-based bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and stability make it a reliable building block for targeted synthesis.
methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate structure
136818-54-7 structure
Product Name:methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate
CAS No:136818-54-7
MF:C11H10BrNO3
MW:284.10600233078
CID:1240964
PubChem ID:16726758
Update Time:2025-06-15

methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 5-bromo-6-methoxy-, methyl ester
    • methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate
    • SCHEMBL2760136
    • DB-431477
    • OSNOEKHDXHSQPU-UHFFFAOYSA-N
    • 136818-54-7
    • methyl 5-bromo-6-methoxyindole carboxylate
    • Inchi: 1S/C11H10BrNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3
    • InChI Key: OSNOEKHDXHSQPU-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C=C(C(=O)OC)N2)OC

Computed Properties

  • Exact Mass: 282.98441g/mol
  • Monoisotopic Mass: 282.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.3Ų

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Additional information on methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate

Recent Advances in the Synthesis and Applications of Methyl 5-Bromo-6-Methoxy-1H-Indole-2-Carboxylate (CAS: 136818-54-7)

Methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate (CAS: 136818-54-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including kinase inhibitors and anti-cancer drugs. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, drawing from peer-reviewed literature and industry reports published within the last two years.

The compound's structural features, including the bromo and methoxy substituents on the indole ring, make it a versatile building block for further chemical modifications. Recent synthetic methodologies have focused on improving yield and purity while reducing environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel green chemistry approach using catalytic amounts of palladium under mild conditions, achieving a 92% yield with minimal byproducts.

In pharmacological applications, methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate has shown promise as a precursor for potent kinase inhibitors. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters detailed its conversion into a series of derivatives targeting BRAF V600E mutant kinases, with several compounds exhibiting nanomolar inhibitory activity in melanoma cell lines. The study emphasized the importance of the 6-methoxy group in enhancing binding affinity to the kinase domain.

Beyond oncology applications, recent research has explored the compound's potential in neurodegenerative disease drug development. A multi-center study published in ACS Chemical Neuroscience (2023) utilized this indole derivative as a scaffold for designing small molecules that modulate tau protein aggregation, a hallmark of Alzheimer's disease. The lead compound from this series demonstrated significant reduction of tau fibrils in transgenic mouse models without observable toxicity at therapeutic doses.

From a chemical biology perspective, the bromine atom at position 5 offers unique opportunities for further functionalization via cross-coupling reactions. Several recent patents (US20230183214A1, WO2023184567A1) have disclosed innovative methods for Suzuki-Miyaura and Sonogashira couplings using this compound, enabling rapid generation of diverse compound libraries for high-throughput screening campaigns in drug discovery programs.

Analytical characterization techniques for methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate have also advanced significantly. A 2024 publication in Analytical Chemistry presented a novel LC-MS/MS method capable of detecting and quantifying this compound at sub-nanogram levels in complex biological matrices, facilitating more accurate pharmacokinetic studies of its derivatives.

In conclusion, methyl 5-bromo-6-methoxy-1H-indole-2-carboxylate (136818-54-7) continues to be a valuable scaffold in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The development of more efficient synthetic routes and deeper understanding of its structure-activity relationships promise to further enhance its utility in drug discovery. Future directions may include exploration of its potential in PROTAC design and as a fluorescent probe for biological imaging, based on its inherent photophysical properties.

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